molecular formula C24H23N5O6 B2378020 2-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)-N-(4-methoxyphenyl)-3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide CAS No. 1226428-33-6

2-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)-N-(4-methoxyphenyl)-3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

Cat. No.: B2378020
CAS No.: 1226428-33-6
M. Wt: 477.477
InChI Key: LGMBWSWVFLXGDU-UHFFFAOYSA-N
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Description

The compound 2-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)-N-(4-methoxyphenyl)-3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a heterocyclic molecule featuring a triazolo[4,3-a]pyridine core. Key structural attributes include:

  • A triazolo[4,3-a]pyridine scaffold with a 3-oxo-2,3-dihydro moiety.
  • A 2,5-dimethoxyphenyl group linked via a 2-oxoethyl chain to the triazole nitrogen.
  • An N-(4-methoxyphenyl)carboxamide substituent at position 6 of the pyridine ring.

Properties

IUPAC Name

2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]-N-(4-methoxyphenyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O6/c1-33-17-7-5-16(6-8-17)25-23(31)15-4-11-21-27-29(24(32)28(21)13-15)14-22(30)26-19-12-18(34-2)9-10-20(19)35-3/h4-13H,14H2,1-3H3,(H,25,31)(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGMBWSWVFLXGDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CN3C(=NN(C3=O)CC(=O)NC4=C(C=CC(=C4)OC)OC)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Molecular Features

The target compound shares structural motifs with several derivatives of triazolo-pyridines, pyrimidines, and related heterocycles. A comparative analysis is presented below:

Compound Name/ID Core Structure Key Substituents Molecular Weight (g/mol) Key Features
Target Compound Triazolo[4,3-a]pyridine 2,5-Dimethoxyphenyl; 4-Methoxyphenylcarboxamide ~525 (estimated) Methoxy groups enhance hydrophilicity; amide for H-bonding
N-(2,5-Dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide Triazolo[4,3-c]pyrimidine 4-Fluorophenyl; 2,5-Dimethylphenyl; Methyl ~480 (estimated) Fluorine increases electronegativity; methyl groups may hinder solubility
Compound 4 () Pyrimidine-benzamide 4-Nitrophenyl; 2-Aminophenyl 544.56 Nitro group enhances electron-withdrawing effects; amine for H-bonding
1-{4-[2-(2-Fluoroanilino)-2-oxoethoxy]phenyl}-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide Pyrrolidine Fluorophenyl; 4-Methoxybenzyl ~520 (estimated) Fluorine and methoxy groups balance lipophilicity; pyrrolidine enhances rigidity
AZ331 () 1,4-Dihydropyridine 4-Methoxyphenyl; 2-Furyl; Thioether ~490 (estimated) Thioether improves metabolic stability; dihydropyridine redox-sensitive

Key Structural and Functional Differences

Core Heterocycle :

  • The target’s triazolo[4,3-a]pyridine core differs from triazolo[4,3-c]pyrimidine () and pyrazolo[4,3-c]pyridine () in ring size and nitrogen positioning, affecting π-stacking and binding interactions.
  • Pyrrolidine () and dihydropyridine () cores introduce conformational flexibility or redox sensitivity, unlike the rigid triazolo-pyridine scaffold .

Substituent Effects :

  • Methoxy vs. Nitro/Halo Groups : The target’s methoxy substituents improve hydrophilicity compared to nitro () or bromo () groups, which may enhance membrane permeability but reduce solubility .
  • Amide vs. Thioether Linkages : The carboxamide in the target supports hydrogen bonding, whereas thioether linkages (e.g., AZ331) offer resistance to enzymatic degradation .

Molecular Weight and Solubility :

  • The target’s estimated molecular weight (~525 g/mol) aligns with Lipinski’s rule for oral bioavailability, similar to most analogs. However, its methoxy groups may improve aqueous solubility compared to halogenated derivatives .

Research Findings and Pharmacological Implications

  • Crystallography and Stability : The triazolo-pyridine core’s planar structure facilitates crystallographic analysis (e.g., SHELX refinement ), critical for structure-activity relationship (SAR) studies. Hydrogen-bonding patterns (e.g., N–H···O interactions) in similar compounds suggest stable crystal packing .
  • Pyrimidine derivatives () show moderate bioactivity, possibly modulated by nitro/amino substituents .

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